N-cyclohexyl-2-methyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
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Description
N-cyclohexyl-2-methyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C25H27N5O3 and its molecular weight is 445.523. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, N-cyclohexyl-2-methyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide, belongs to the class of 1,2,4-triazolo[4,3-a]quinazoline derivatives . These compounds are known to interact with a variety of enzymes and receptors in the biological system . .
Mode of Action
It is known that 1,2,4-triazolo[4,3-a]quinazoline derivatives can intercalate dna . This suggests that the compound might interact with DNA, leading to changes in gene expression or DNA replication.
Biochemical Pathways
Given the potential dna intercalation activity, it can be inferred that the compound might affect pathways related to dna replication, transcription, and cell division .
Pharmacokinetics
It is known that the solubility of a compound in organic solvents and water can influence its bioavailability . The compound is soluble in organic solvents such as ethanol, chloroform, and dimethyl sulfoxide (DMSO), but it is poorly soluble in water . This suggests that the compound might have good bioavailability when administered with an appropriate organic solvent.
Result of Action
Given the potential dna intercalation activity, it can be inferred that the compound might lead to changes in gene expression or dna replication, potentially affecting cell division and growth .
Biochemical Analysis
Cellular Effects
Based on the known activities of similar triazoloquinazolines, it can be hypothesized that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
N-cyclohexyl-2-methyl-4-[(4-methylphenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O3/c1-16-8-10-17(11-9-16)15-29-23(32)20-13-12-18(22(31)26-19-6-4-3-5-7-19)14-21(20)30-24(29)27-28(2)25(30)33/h8-14,19H,3-7,15H2,1-2H3,(H,26,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZCXYHUVUWVDA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NC4CCCCC4)N5C2=NN(C5=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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